(3,4,5-Triiodophenyl)methanol chemical and physical properties
(3,4,5-Triiodophenyl)methanol chemical and physical properties
An In-Depth Technical Guide to (3,4,5-Triiodophenyl)methanol: Properties, Synthesis, and Applications
Abstract
(3,4,5-Triiodophenyl)methanol, also known as 3,4,5-Triiodobenzyl alcohol, is a heavily halogenated aromatic alcohol. Its unique structure, featuring a dense arrangement of three iodine atoms on a phenyl ring coupled with a reactive primary alcohol functional group, makes it a compound of significant interest in specialized fields of chemical synthesis and materials science. The high molecular weight and the presence of iodine impart distinct physical properties, such as high density. The hydroxymethyl group offers a site for various chemical transformations, enabling its use as a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, key applications, and essential safety protocols, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Identity and Structure
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical compound is foundational for research and regulatory compliance. (3,4,5-Triiodophenyl)methanol is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source |
| Primary Name | (3,4,5-Triiodophenyl)methanol | CymitQuimica[1] |
| Synonym | 3,4,5-Triiodobenzyl alcohol | Shanghai Canbi Pharma Ltd.[2], ChemicalBook[3] |
| CAS Number | 52273-53-7 | CymitQuimica[1], Achmem[4] |
| Molecular Formula | C₇H₅I₃O | Shanghai Canbi Pharma Ltd.[2], ChemicalBook[3] |
| Molecular Weight | 485.83 g/mol | CymitQuimica[1], Shanghai Canbi Pharma Ltd.[2] |
| InChI | InChI=1S/C7H5I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | PubChemLite[5] |
| SMILES | C1=C(C=C(C(=C1I)I)I)CO | Achmem[4], PubChemLite[5] |
Structural Elucidation
The molecule consists of a central benzene ring substituted with a hydroxymethyl (-CH₂OH) group, defining it as a benzyl alcohol derivative. Three iodine atoms are symmetrically substituted at the 3, 4, and 5 positions relative to the hydroxymethyl group. This high degree of iodination significantly influences the compound's steric and electronic properties, as well as its overall molecular density.
Caption: 2D structure of (3,4,5-Triiodophenyl)methanol.
Physicochemical Properties
The physical characteristics of (3,4,5-Triiodophenyl)methanol are dominated by its heavily substituted aromatic core.
| Property | Value | Source |
| Appearance | Crystalline solid | Inferred from related compounds |
| Density | 2.866 g/cm³ | Shanghai Canbi Pharma Ltd.[2], ChemicalBook[3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Achmem[4], ChemicalBook[3] |
| Purity | ≥95% (typical commercial grade) | CymitQuimica[1] |
Solubility Profile: The solubility is amphiphilic. The three large, nonpolar iodine atoms and the phenyl ring create a significant hydrophobic character, while the hydroxymethyl group provides a polar, hydrophilic head capable of hydrogen bonding. This structure suggests solubility in moderately polar organic solvents like dichloromethane and tetrahydrofuran (THF), and insolubility in highly polar solvents like water or nonpolar solvents like hexane. This behavior is critical for its use in specialized synthesis, where solubility can be manipulated for purification. For instance, a highly derivatized analog, 3,4,5-tris(octadecyloxy)benzyl alcohol, is soluble in dichloromethane and THF but insoluble in methanol, allowing for purification by precipitation.[6][7]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific experimental spectra are proprietary to manufacturers, a predicted profile can be derived from its structure.
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¹H NMR (Proton NMR): The spectrum is expected to be relatively simple.
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A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two equivalent aromatic protons at positions 2 and 6.
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A singlet in the benzylic region (δ 4.5-5.0 ppm) for the two protons of the -CH₂OH group.
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A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent-dependent.
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¹³C NMR (Carbon NMR):
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Four distinct signals are expected for the aromatic carbons due to symmetry.
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One signal for the benzylic carbon (-CH₂OH).
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The carbons bonded to iodine will show significantly shifted signals.
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Mass Spectrometry (MS): The high mass and the distinct isotopic pattern of iodine make MS a powerful tool for identification. Predicted collision cross-section (CCS) values and m/z for various adducts have been calculated.[5] For example, the [M+H]⁺ adduct is predicted at an m/z of 486.75478.[5]
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Infrared (IR) Spectroscopy:
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A broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
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Aromatic C-H stretching peaks around 3000-3100 cm⁻¹.
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C-O stretching absorption around 1000-1200 cm⁻¹.
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Synthesis and Reactivity
Proposed Synthetic Pathway
A common and reliable method for synthesizing a benzyl alcohol is through the reduction of the corresponding benzoic acid or benzaldehyde. 3,4,5-triiodobenzoic acid is a commercially available starting material, making this a logical and efficient route.
Protocol: Reduction of 3,4,5-Triiodobenzoic Acid
This protocol describes a standard laboratory procedure for the reduction of a carboxylic acid to a primary alcohol using a mild reducing agent like borane dimethyl sulfide complex (BMS).
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4,5-triiodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Inert Atmosphere: Purge the system with dry nitrogen gas.
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Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add borane dimethyl sulfide complex (BMS, ~1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases. Trustworthiness Note: This step safely neutralizes any excess reducing agent.
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Workup and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure (3,4,5-Triiodophenyl)methanol.
Caption: Proposed synthesis workflow for (3,4,5-Triiodophenyl)methanol.
Key Chemical Reactivity
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Alcohol Reactions: The primary alcohol group is the main site of reactivity. It can undergo oxidation to form 3,4,5-triiodobenzaldehyde or further to 3,4,5-triiodobenzoic acid. It can also be esterified or converted to an ether.
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Aromatic Ring Reactions: The heavily iodinated ring is electron-deficient. The iodine atoms can potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making this compound a useful building block for constructing more complex molecular architectures.
Applications in Research and Development
While a niche chemical, the unique properties of (3,4,5-Triiodophenyl)methanol and its derivatives make it valuable in specific, advanced applications.
Intermediate for High-Density Materials
The high percentage of iodine by mass gives the molecule a large density. This property makes it and its polymers candidates for the development of high-density materials, including specialty polymers and materials with high refractive indices.
Case Study: A Core Moiety for Hydrophobic Tagging in Chemical Synthesis
A key application demonstrating the utility of the 3,4,5-trisubstituted phenylmethanol core is in solution-phase peptide synthesis. A derivative, 3,4,5-tris(octadecyloxy)benzyl alcohol , was used as a "hydrophobic tag" for the total synthesis of argifin, a highly water-soluble natural product.[7]
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The Challenge: Synthesizing and purifying highly polar molecules like argifin is difficult because they do not behave well with standard silica gel chromatography.
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The Solution: The hydroxyl group of the 3,4,5-tris(octadecyloxy)benzyl alcohol was attached to the peptide. This large, nonpolar tag rendered the entire growing peptide chain soluble in nonpolar organic solvents like dichloromethane but insoluble in polar solvents like methanol.[6][7]
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The Workflow: After each step of peptide coupling, the desired product (carrying the tag) could be easily purified by simply precipitating it from a polar solvent, leaving the impurities behind. At the end of the synthesis, the tag was cleaved to release the final, pure argifin.
Sources
- 1. (3,4,5-Triiodophenyl)methanol | CymitQuimica [cymitquimica.com]
- 2. canbipharm.com [canbipharm.com]
- 3. 3,4,5-Triiodobenzyl alcohol CAS#: 52273-53-7 [amp.chemicalbook.com]
- 4. achmem.com [achmem.com]
- 5. PubChemLite - (3,4,5-triiodophenyl)methanol (C7H5I3O) [pubchemlite.lcsb.uni.lu]
- 6. (3,4,5-trioctadecoxyphenyl)methanol | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
